
1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-(4-ethylbenzyl)piperazine (also known as GBR-12909) is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by blocking its reuptake. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse.
作用机制
GBR-12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in its concentration in the synaptic cleft. This, in turn, enhances dopaminergic neurotransmission and can improve various neurological functions, including motor control, attention, and reward processing.
Biochemical and Physiological Effects:
GBR-12909 has been shown to have various biochemical and physiological effects in the brain. For instance, it can increase the levels of dopamine and its metabolites in the striatum, which is a brain region involved in motor control and reward processing. It can also increase the levels of norepinephrine and serotonin in the prefrontal cortex, which is a brain region involved in attention and executive function.
实验室实验的优点和局限性
GBR-12909 has several advantages as a research tool for investigating dopamine function in the brain. It is a highly selective dopamine reuptake inhibitor, which means it can specifically target dopaminergic neurotransmission without affecting other neurotransmitter systems. It is also relatively easy to synthesize and can be administered in various forms, including intraperitoneal injection and oral gavage.
However, GBR-12909 also has some limitations as a research tool. For instance, it can be toxic at high doses and can cause neurotoxicity in some animal models. It can also have off-target effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
未来方向
There are several future directions for research on GBR-12909. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as depression and anxiety. Another direction is to develop more selective and potent dopamine reuptake inhibitors that can overcome the limitations of GBR-12909. Additionally, future research could focus on elucidating the molecular mechanisms underlying the neurotoxicity of GBR-12909 and developing strategies to mitigate its adverse effects.
合成方法
GBR-12909 can be synthesized using various methods, including the reduction of 1-(2-chlorophenyl)piperazine with sodium borohydride, the reaction of 1-(2-chlorophenyl)piperazine with 4-ethylbenzyl chloride in the presence of a base, or the condensation of 1-(2-chlorophenyl)piperazine with 4-ethylbenzaldehyde in the presence of a reducing agent.
科学研究应用
GBR-12909 has been extensively studied for its potential therapeutic applications in various neurological disorders. For instance, it has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It has also been investigated as a potential treatment for ADHD, as it can improve attention and impulsivity in animal models and human subjects. Additionally, GBR-12909 has been studied for its potential to reduce drug-seeking behavior in individuals with substance abuse disorders.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19-6-4-3-5-18(19)20/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXNAJUBVIHMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

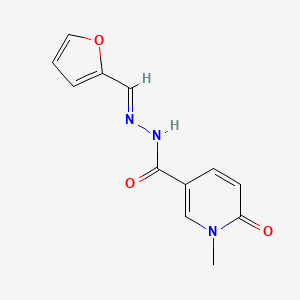
![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
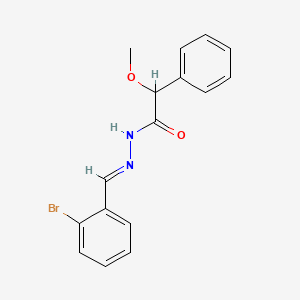
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)
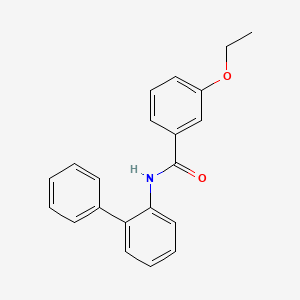
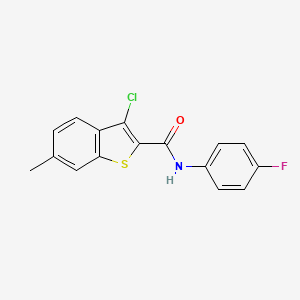
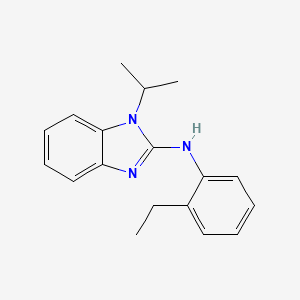

![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)
![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)